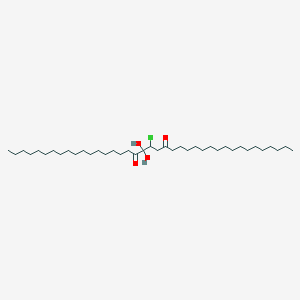
rac-1,3-Distearoyl-2-chloropropanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rac-1,3-Distearoyl-2-chloropropanediol” is a biochemical reagent . It has the molecular formula C39H75ClO4 and a molecular weight of 643.46 . It is used for proteomics research .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point of 51-53°C . It should be stored at -20°C .Aplicaciones Científicas De Investigación
Detection and Quantification in Food Products
rac-1,3-Distearoyl-2-chloropropanediol is primarily investigated in the context of food safety and quality. For instance, a study by Thanh et al. (2019) focuses on the simultaneous determination of fatty acid esters of 2-chloro-1,3-propanediol (2-MCPD) in vegetable oils using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This research highlights the importance of detecting and quantifying these compounds, including this compound, in food items due to their potential toxicity (Thanh et al., 2019).
Stereospecific Analysis in Dairy Products
In the dairy industry, the stereospecific analysis of fatty acid esters, including this compound, has been conducted. Myher et al. (1986) performed a detailed analysis of these esters isolated from goat milk fat. Their study utilized techniques such as phospholipase C for the analysis, which is crucial for understanding the stereochemistry of these compounds in dairy products (Myher et al., 1986).
Analysis of Polymorphic Forms in Molecular Compounds
The study of this compound also extends to the examination of its polymorphic forms in molecular compounds. Takeuchi et al. (2002) investigated the crystallization kinetics of polymorphic forms of molecular compounds constructed by 1,3-distearoyl-2-oleoyl-sn-glycerol and 1,2-distearoyl-3-oleoyl-rac-glycerol. Their research offers insights into the behavior of these forms, which is significant for applications in material science and food technology (Takeuchi et al., 2002).
Improvements in Analytical Methods
The development and validation of improved analytical methods for determining compounds like this compound are also a focus area. For example, Mezouari et al. (2015) developed an enhanced method for determining chloropropanols in paper-type food packaging, which includes this compound. This research is crucial for ensuring the safety and quality of food packaging materials (Mezouari et al., 2015).
Mecanismo De Acción
Target of Action
Rac-1,3-Distearoyl-2-chloropropanediol, also known as 20-chloro-19,19-dihydroxynonatriacontane-18,22-dione, is a biochemical reagent The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is known that the compound is a lipid, a combination of stearic acid chains bound to 2-chloropropane at the sn-1 and sn-2 positions . .
Propiedades
IUPAC Name |
20-chloro-19,19-dihydroxynonatriacontane-18,22-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36(41)35-37(40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,43-44H,3-35H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWICQUBSDWEUQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC(C(C(=O)CCCCCCCCCCCCCCCCC)(O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H75ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4h-[1,3,4]Thiadiazino[4,5-a]benzimidazole](/img/structure/B583351.png)

![4,6-Dimethylpyrazolo[1,5-a]pyrazine-7-carbaldehyde](/img/structure/B583353.png)




![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)
![CMP SIALIC ACID, [SIALIC-6-14C]](/img/no-structure.png)


